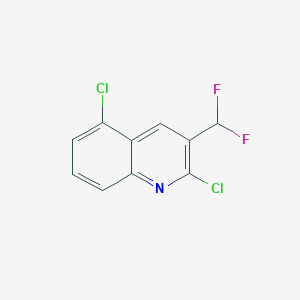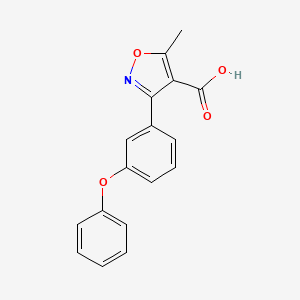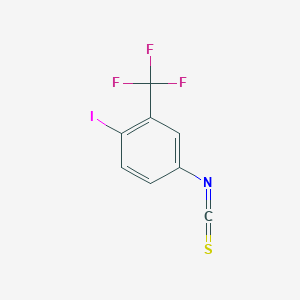
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms and a methylsulfonyl group attached to the pyrimidine ring, making it a highly reactive intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with additional chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents and the removal of by-products, ensuring the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, sulfone derivatives, and various coupled products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the methylsulfonyl group make it a versatile intermediate that can interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
Uniqueness
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity compared to other similar compounds. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C5H3Cl3N2O2S |
|---|---|
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
4,5,6-trichloro-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI-Schlüssel |
LSILQLDABQZNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


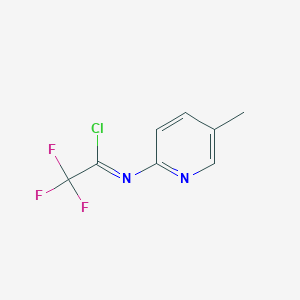
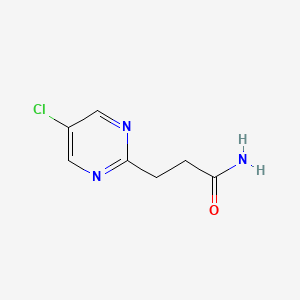


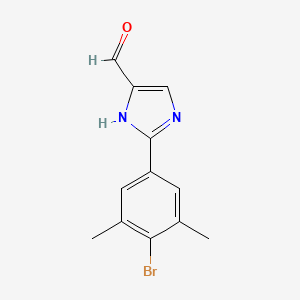
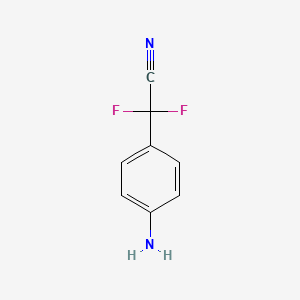


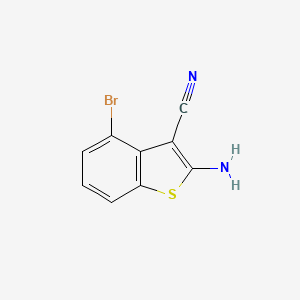
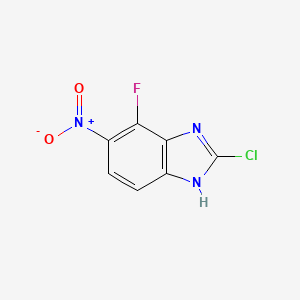
![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
